Jnk-IN-8

Content Navigation

CAS Number

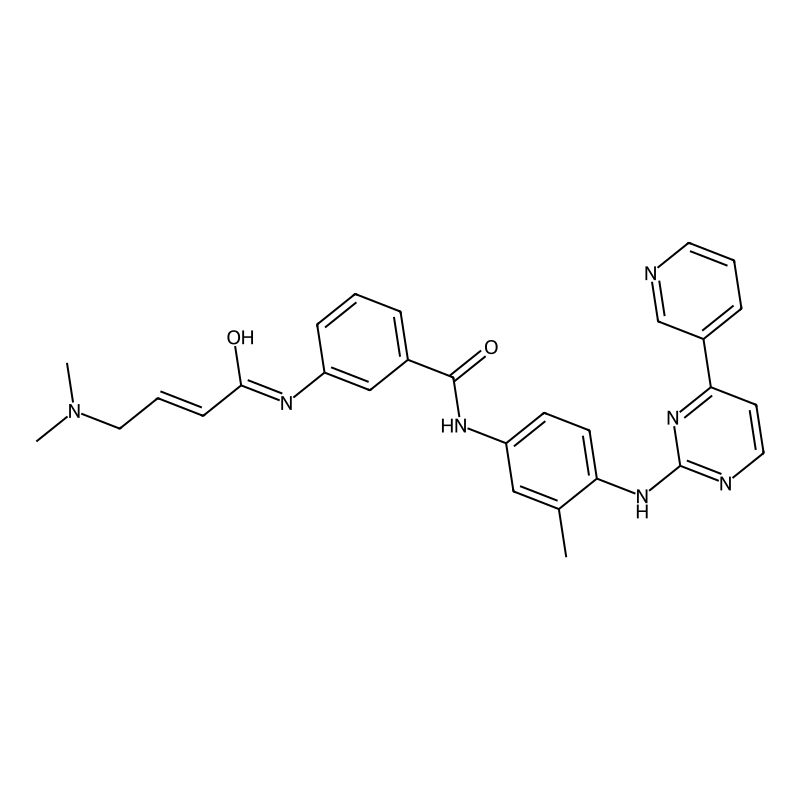

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

JNK-IN-8 (CAS 1410880-22-6) is a highly potent, first-in-class irreversible pan-JNK (c-Jun N-terminal kinase) inhibitor designed for rigorous signal transduction research and target validation. By forming a covalent bond with a conserved cysteine residue within the ATP-binding site (Cys154 in JNK1/3 and Cys116 in JNK2), JNK-IN-8 achieves single-digit nanomolar biochemical potency across all three JNK isoforms [1]. For procurement teams and assay developers, this compound represents a critical upgrade over traditional reversible JNK inhibitors. Its covalent mechanism ensures prolonged target engagement even in ATP-rich intracellular environments, providing superior assay reproducibility and eliminating the need for continuous high-concentration dosing that often confounds cellular and in vivo models .

Research Fit

Generic substitution with the industry-standard reversible JNK inhibitor, SP600125, frequently fails in complex cellular and in vivo workflows due to fundamental mechanistic differences. Because SP600125 is a reversible, ATP-competitive inhibitor, it must be maintained at high steady-state concentrations (often >10 μM) to compete with millimolar intracellular ATP levels, which invariably leads to severe off-target kinase inhibition and confounding phenotypic artifacts [1]. In contrast, JNK-IN-8's irreversible covalent binding permanently inactivates the target kinase, allowing for complete JNK inhibition at sub-micromolar concentrations [2]. This permanent target engagement permits extensive washout steps in experimental protocols, a processability advantage that reversible analogs cannot support without immediate loss of target inhibition [1].

Substitution Risk

Biochemical Potency and Isoform Coverage

JNK-IN-8 demonstrates exceptional biochemical potency, achieving IC50 values of 4.7 nM, 18.7 nM, and 0.98 nM for JNK1, JNK2, and JNK3, respectively [1]. When benchmarked against the standard reversible inhibitor SP600125 (IC50 ~40-90 nM), JNK-IN-8 provides up to a 90-fold increase in potency, particularly against the JNK3 isoform .

| Evidence Dimension | Biochemical IC50 |

| Target Compound Data | 4.7 nM (JNK1), 18.7 nM (JNK2), 0.98 nM (JNK3) |

| Comparator Or Baseline | SP600125 (40 nM for JNK1/2, 90 nM for JNK3) |

| Quantified Difference | 8.5x to 91x higher potency across isoforms |

| Conditions | Cell-free recombinant kinase assay |

Higher intrinsic potency allows for lower dosing regimens, reducing the baseline risk of chemical toxicity in sensitive cell lines and primary cultures.

Sustained Target Engagement and Washout Compatibility

Unlike reversible inhibitors that rapidly dissociate upon media replacement, JNK-IN-8 maintains complete inhibition of anisomycin-stimulated c-Jun phosphorylation even after extensive cellular washout[1]. Pulse-chase assays in HEK293 cells confirm that a brief 3-hour exposure to JNK-IN-8 permanently inactivates the existing JNK pool, whereas reversible alternatives like SP600125 require continuous presence in the culture media [1].

| Evidence Dimension | c-Jun phosphorylation post-washout |

| Target Compound Data | Sustained inhibition of p-c-Jun after extensive washout |

| Comparator Or Baseline | Reversible baseline (SP600125) rapidly loses inhibition upon washout |

| Quantified Difference | Permanent target inactivation vs. transient, concentration-dependent inhibition |

| Conditions | HEK293 cells stimulated with anisomycin, pulse-chase assay |

This enables advanced pulse-chase experimental designs and reduces the need for continuous compound replenishment in long-term cultures.

Kinome Selectivity and Off-Target Reduction

Broad-based kinome profiling (400-kinase panel) reveals that JNK-IN-8 possesses exceptional selectivity, avoiding the promiscuous off-target binding characteristic of older ATP-competitive inhibitors [1]. It exhibits >10-fold selectivity over MNK2 and Fms, and completely lacks inhibition against critical off-targets like c-Kit, Met, and PDGFRβ, which are frequently confounded in SP600125 assays .

| Evidence Dimension | Kinome-wide off-target binding |

| Target Compound Data | Highly selective (no binding to c-Kit, Met, PDGFRβ) |

| Comparator Or Baseline | SP600125 (notoriously promiscuous across multiple kinase families) |

| Quantified Difference | Elimination of major off-target kinase interference |

| Conditions | KinomeScan profiling at 10 μM concentration |

Superior selectivity ensures that observed phenotypic changes are strictly JNK-dependent, drastically improving assay reproducibility and target validation accuracy.

Cellular Efficacy in ATP-Rich Environments

JNK-IN-8 effectively inhibits JNK-mediated c-Jun phosphorylation in intact cellular models at sub-micromolar concentrations, demonstrating EC50 values of 338 nM in A375 cells and 486 nM in HeLa cells [1]. Because its covalent mechanism does not require continuous equilibrium competition with high intracellular ATP (1-5 mM), it achieves complete target suppression at concentrations where reversible inhibitors like SP600125 typically require 10-20 μM to show equivalent cellular efficacy [2].

| Evidence Dimension | Cellular EC50 for c-Jun phosphorylation |

| Target Compound Data | 338 - 486 nM |

| Comparator Or Baseline | SP600125 (>10 μM required for equivalent cellular suppression) |

| Quantified Difference | >20-fold improvement in cellular efficacy |

| Conditions | Intact A375 and HeLa cell assays |

Sub-micromolar cellular efficacy prevents the solvent (DMSO) toxicity and non-specific lipid membrane disruptions associated with dosing compounds at >10 μM.

Precision Target Validation in Oncology Models

JNK-IN-8 is the optimal choice for validating JNK's role in tumor survival and drug resistance, such as synergizing with lapatinib in Triple Negative Breast Cancer (TNBC) models [1]. Its high kinome selectivity ensures that observed apoptotic or anti-proliferative effects are strictly JNK-mediated and not artifacts of off-target kinase inhibition.

Pulse-Chase Signal Transduction Assays

Due to its irreversible covalent binding, JNK-IN-8 is uniquely suited for pulse-chase experiments[2]. Researchers can briefly expose cells to the inhibitor, completely wash it out, and track the temporal dynamics of JNK pathway recovery via de novo protein synthesis without residual compound interference.

High-Fidelity Stem Cell Differentiation Protocols

In protocols requiring JNK pathway modulation to direct stem cell fate, JNK-IN-8 prevents the off-target disruption of parallel signaling cascades (like p38 or ERK) that frequently occurs when using high concentrations of reversible pan-kinase inhibitors[2].

Application Fit Matrix

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

2: Li D, Liu N, Zhao L, Tong L, Kawano H, Yan HJ, Li HP. Protective effect of resveratrol against nigrostriatal pathway injury in striatum via JNK pathway. Brain Res. 2017 Jan 1;1654(Pt A):1-8. doi: 10.1016/j.brainres.2016.10.013. PubMed PMID: 27769789.

3: Zhang T, Inesta-Vaquera F, Niepel M, Zhang J, Ficarro SB, Machleidt T, Xie T, Marto JA, Kim N, Sim T, Laughlin JD, Park H, LoGrasso PV, Patricelli M, Nomanbhoy TK, Sorger PK, Alessi DR, Gray NS. Discovery of potent and selective covalent inhibitors of JNK. Chem Biol. 2012 Jan 27;19(1):140-54. doi: 10.1016/j.chembiol.2011.11.010. PubMed PMID: 22284361; PubMed Central PMCID: PMC3270411.

4: Pathria G, Garg B, Garg K, Wagner C, Wagner SN. Dual c-Jun N-terminal kinase-cyclin D1 and extracellular signal-related kinase-c-Jun disjunction in human melanoma. Br J Dermatol. 2016 Dec;175(6):1221-1231. doi: 10.1111/bjd.14713. PubMed PMID: 27145925.

5: Li Q, Song XM, Ji YY, Jiang H, Xu LG. The dual mTORC1 and mTORC2 inhibitor AZD8055 inhibits head and neck squamous cell carcinoma cell growth in vivo and in vitro. Biochem Biophys Res Commun. 2013 Nov 1;440(4):701-6. doi: 10.1016/j.bbrc.2013.09.130. PubMed PMID: 24103749.

Explore Compound Types